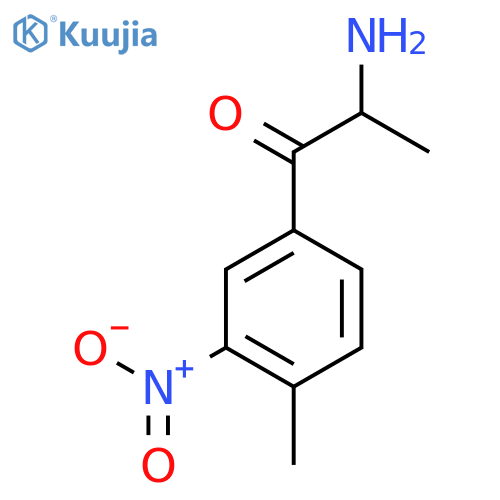Cas no 2229105-58-0 (2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one)

2229105-58-0 structure
商品名:2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one
- EN300-1833374
- 2229105-58-0
-
- インチ: 1S/C10H12N2O3/c1-6-3-4-8(10(13)7(2)11)5-9(6)12(14)15/h3-5,7H,11H2,1-2H3
- InChIKey: RYCRVQCXDWICDX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(C)=C(C=1)[N+](=O)[O-])C(C)N
計算された属性
- せいみつぶんしりょう: 208.08479225g/mol
- どういたいしつりょう: 208.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833374-10g |
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |
2229105-58-0 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1833374-1.0g |
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |
2229105-58-0 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1833374-0.05g |
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |
2229105-58-0 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1833374-2.5g |
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |
2229105-58-0 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1833374-5g |
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |
2229105-58-0 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1833374-0.5g |
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |
2229105-58-0 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1833374-0.25g |
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |
2229105-58-0 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1833374-10.0g |
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |
2229105-58-0 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1833374-0.1g |
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |
2229105-58-0 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1833374-5.0g |
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one |
2229105-58-0 | 5g |
$3396.0 | 2023-06-01 |
2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one 関連文献
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
2229105-58-0 (2-amino-1-(4-methyl-3-nitrophenyl)propan-1-one) 関連製品
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 61549-49-3(9-Decenenitrile)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 4770-00-7(3-cyano-4-nitroindole)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
